molecular formula C12H18N2O2S B2876779 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-21-2

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2876779
CAS No.: 927996-21-2
M. Wt: 254.35
InChI Key: XREDGGBFHVWRBP-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine ( 927996-21-2) is a synthetic organic compound with a molecular formula of C12H18N2O2S and a molecular weight of 254.35 g/mol . This tetrahydroquinoline derivative is characterized by a sulfonamide group, where a propylsulfonyl moiety is attached to the nitrogen atom of the tetrahydroquinoline ring system, and a primary amine at the 6-position . As a building block in medicinal chemistry, this compound serves as a key intermediate for the synthesis of more complex molecules. Its structure is related to a class of tetrahydroquinoline compounds that have been investigated in patents for their potential as prophylactic and therapeutic agents, indicating the value of this scaffold in pharmaceutical research . The primary amine group offers a versatile handle for further chemical modifications, allowing researchers to create amides, sulfonamides, or imines for the development of targeted compound libraries . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound with the assurance that it is supplied with detailed analytical data to ensure identity and purity for their experimental work.

Properties

IUPAC Name

1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-9-11(13)5-6-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREDGGBFHVWRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aniline Derivatives

The Skraup-Doebner-Von Miller reaction remains the most widely employed method:

  • Substrate : 4-Nitroaniline undergoes condensation with glycerol at 120–140°C in concentrated sulfuric acid, followed by catalytic hydrogenation to reduce the nitro group.
  • Yield : 68–72% after purification via vacuum distillation.
  • Limitations : Over-oxidation risks necessitate strict temperature control.

Catalytic Hydrogenation of Quinoline

Alternative routes utilize quinoline reduction:

  • Conditions : 5% Pd/C catalyst under 50 psi H₂ in ethanol at 80°C for 12 hours.
  • Yield : 85–89% with >98% purity by HPLC.
  • Advantages : Avoids acidic conditions, preserving acid-sensitive functional groups.

Propylsulfonylation of 1,2,3,4-Tetrahydroquinolin-6-Amine

Standard Sulfonylation Protocol

Reaction of the amine with propane-1-sulfonyl chloride proceeds via nucleophilic acyl substitution:

Procedure :

  • Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.
  • Slowly introduce propane-1-sulfonyl chloride (1.2 equiv) at 0°C.
  • Warm to room temperature and stir for 6–8 hours.

Yield : 82–89% after aqueous workup.

Solvent and Base Optimization

Comparative studies reveal solvent-base pairs critically influence reaction efficiency:

Solvent Base Temperature Time (h) Yield (%)
Dichloromethane Triethylamine 25°C 8 89
THF Pyridine 40°C 6 78
DMF DBU 0°C → 25°C 12 65

Key Insight : Dichloromethane-triethylamine systems achieve optimal yields by balancing nucleophilicity and HCl sequestration.

Advanced Sulfonylation Techniques

Microwave-Assisted Synthesis

Accelerating reaction kinetics through dielectric heating:

  • Conditions : 100 W irradiation, 80°C, 15 minutes.
  • Yield : 94% with 99% purity.
  • Advantage : Reduces side product formation from prolonged heating.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability:

  • Reactor Design : Tubular reactor packed with immobilized base (e.g., polymer-supported DMAP).
  • Residence Time : 2 minutes at 100°C.
  • Throughput : 1.2 kg/day with 91% yield.

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (230–400 mesh).
  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient).
  • Purity : ≥98% by NMR.

Recrystallization

  • Solvent Pair : Ethanol/water (4:1 v/v).
  • Crystal Quality : Needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (t, 3H, CH₂CH₂CH₃), 2.85–3.10 (m, 4H, tetrahydroquinoline CH₂), 6.52 (d, 1H, aromatic).
  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₇N₂O₂S: 265.1014; found: 265.1011.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Batch Sulfonylation 89 98 Moderate 1.0
Microwave 94 99 Low 1.8
Flow Chemistry 91 97 High 0.7

Trade-offs : Flow chemistry offers superior scalability despite marginally lower purity, while microwave synthesis suits small-scale high-purity demands.

Chemical Reactions Analysis

Types of Reactions

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide, are commonly used.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, thiols or sulfides, and various substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, along with their substituents, molecular weights, and functional characteristics:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine 2-(Dimethylamino)ethyl 234.3 High yield (92.2%); used in carboximidamide derivatives for biological studies .
1-(3-(Pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinolin-6-amine 3-(Pyrrolidin-1-yl)propyl 360.2 High yield (98%); potential CNS activity due to tertiary amine .
1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine 4-Chlorobenzyl 286.8 Halogenated analog; commercial availability for life science research .
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) 2-Cyanoethyl + diazenyl-benzonitrile 443.5 Electrochemical applications; acts as a leveler in Au electrodeposition .
N-(1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide 2-(Diethylamino)ethyl + thiophene carboximidamide 357.2 High purity (99.6%); studied for receptor-binding activity .
This compound (Target) Propylsulfonyl ~280.4 (estimated) Hypothesized electron-withdrawing effects from sulfonyl group; potential stability and solubility advantages.

Key Observations:

Electronic Effects: The propylsulfonyl group in the target compound is electron-withdrawing, contrasting with electron-donating groups like dimethylaminoethyl (e.g., compound 48a, MW 234) . This may reduce nucleophilicity at the amine site but enhance metabolic stability. Halogenated analogs (e.g., 4-chlorobenzyl derivative, MW 286.8) exhibit increased lipophilicity, likely influencing membrane permeability .

Pyrrolidinylpropyl-substituted analogs (e.g., compound 49, MW 360.2) highlight the role of tertiary amines in CNS-targeted activity .

Biological Activity

1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (CAS No. 927996-21-2) is a compound belonging to the tetrahydroquinoline class, which is notable for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N2O2S
  • Molecular Weight : 254.35 g/mol
  • Structure : The compound features a propylsulfonyl group attached to a tetrahydroquinoline core, which is essential for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of tetrahydroquinoline showed potent in vitro antitumor effects with IC50 values lower than those of established chemotherapeutics like Doxorubicin. For instance, compounds structurally related to this compound were evaluated for their cytotoxicity against various cancer cell lines and showed promising results .

CompoundIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
This compoundTBDDoxorubicin37.5

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains. The sulfonamide moiety is known to contribute to antibacterial effects by inhibiting bacterial enzymes involved in folate synthesis .

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes in metabolic pathways.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with DNA : Potential intercalation into DNA or binding to DNA-associated proteins could disrupt replication and transcription processes .

Study on Antitumor Efficacy

A notable study examined the efficacy of various tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that modifications on the tetrahydroquinoline scaffold could enhance cytotoxicity significantly. Specifically, compounds with a sulfonamide group displayed superior activity compared to their non-sulfonated counterparts .

Antimicrobial Evaluation

In another investigation focusing on the antimicrobial properties of related compounds, it was found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum potential for therapeutic applications in infectious diseases .

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